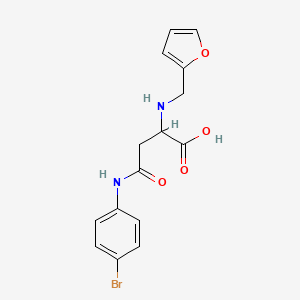

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

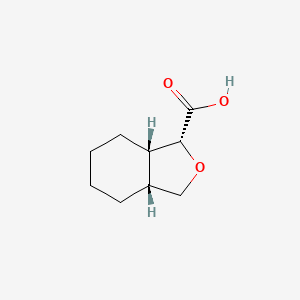

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms : One study explored the reactions of 4-oxobutanoic acids and their cyclic analogues, 3H-furan-2-ones, with 1,3-binucleophilic reagent, leading to the formation of benzopyrroloxazine compounds. Quantum-chemical calculations helped in understanding the reaction mechanisms, revealing insights into the nucleophilic and electrophilic centers involved in these reactions (Amalʼchieva et al., 2022).

Heterocyclic Compound Synthesis : Another research describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid for synthesizing a series of heterocyclic compounds with potential antibacterial activities. These compounds were synthesized through various chemical reactions, including Aza–Michael addition (El-hashash et al., 2015).

Surfactant Synthesis : The synthesis of a new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was achieved through a copper-catalyzed cross-coupling reaction. This study also explored the properties of the synthesized compound, including its ability to form premicellar aggregation (Chen et al., 2013).

Squaramide-Catalyzed Reactions : In the context of enantioselective catalysis, a study reported the squaramide-catalyzed domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines, leading to the construction of amino-oxindoles with a quaternary stereocentre (Wang et al., 2014).

Molecular Structure and Analysis : A study focused on the synthesis and structural analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research included vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis to understand the molecular structure and properties of the compound (Raju et al., 2015).

Diastereomeric Michael Adducts in Heterocyclic Synthesis : The reaction of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids with carbon nucleophiles resulted in Michael adducts, which were used as starting materials for synthesizing various heterocyclic compounds. The study highlighted the role of steric factors in regioselectivity (El-hashash & Rizk, 2016).

Propriétés

IUPAC Name |

4-(4-bromoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHBAJFOXXNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)